molecular formula C14H26BBrClNO2 B597360 (1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride CAS No. 131100-00-0

(1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride

Cat. No.: B597360
CAS No.: 131100-00-0
M. Wt: 366.531
InChI Key: CDYXWBZBKWTDFI-AKDYBRCWSA-N
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Description

(1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride is a useful research compound. Its molecular formula is C14H26BBrClNO2 and its molecular weight is 366.531. The purity is usually 95%.
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Scientific Research Applications

Fatty Acid Esters of 3-Monochloropropanediol: A Review

This review focuses on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), which are chemical toxicants found in food and have been linked to potential nephrotoxicity and testicular toxicity. The review summarizes information on 3-MCPD ester research, including analytical methods, exposure biomarkers, toxicities, and formation mechanisms (Gao et al., 2019).

Analytical Approaches for MCPD Esters and Glycidyl Esters in Food and Biological Samples

This paper discusses the occurrence and analysis of MCPD esters and glycidyl esters in vegetable oils and foods, focusing on analytical methods for detecting these contaminants. It reviews both direct and indirect methods of analysis and their application to food and biological samples (Crews et al., 2013).

Biotechnological Routes Based on Lactic Acid Production from Biomass

This review explores the production of lactic acid via fermentation of biomass, highlighting its use in synthesizing biodegradable polymers and serving as a feedstock for green chemistry. It discusses the potential for producing valuable chemicals such as pyruvic acid, acrylic acid, and lactate ester through chemical and biotechnological routes (Gao et al., 2011).

A Review of Salting-Out Effect and Sugaring-Out Effect

This review addresses the separation technologies for biofuels and biochemicals, focusing on salting-out and sugaring-out extraction techniques. It highlights the efficiency and potential of these technologies for separating targeted products in industrial applications (Fu et al., 2020).

Properties

IUPAC Name

(1R)-4-bromo-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BBrNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)18-15(19-14)12(17)5-4-6-16;/h9-12H,4-8,17H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYXWBZBKWTDFI-AKDYBRCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCBr)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCCBr)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BBrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719862
Record name (1R)-4-Bromo-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131100-00-0
Record name (1R)-4-Bromo-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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